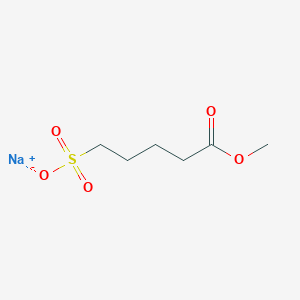
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is an imidazolidine derivative, characterized by its unique structure that includes a carbaldehyde group attached to the imidazolidine ring. It is known for its high purity and versatility in various research and development projects .
Preparation Methods
The synthesis of 3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves several synthetic routes and reaction conditions. One common method includes the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Additionally, this compound is utilized in various industrial applications, such as the production of specialty chemicals and materials .
Comparison with Similar Compounds
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde can be compared with other similar compounds, such as 4-Imidazolidinecarboxaldehyde and other imidazolidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c1-7-3(2-8)4(9)6-5(7)10/h2-3H,1H3,(H,6,9,10) |
InChI Key |
PYJBYDYPVOXTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)NC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)

![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)




![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)


![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
